4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl-
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Overview
Description
4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- is a compound belonging to the class of piperidones, which are derivatives of piperidine. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidones are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,5-diaryl-1,4-pentadien-3-one with ammonia or primary amines can yield the desired piperidinone derivative .
Industrial Production Methods
Industrial production of piperidinone derivatives often involves catalytic hydrogenation, cyclization, and other multicomponent reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidones and piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It serves as a precursor in the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone
- 3-Hydroxy-6-methoxy-1-methyl-4,5-diphenyl-2-piperidinone
- 2-Heptyl-3-hydroxy-4(1H)-quinolone
Uniqueness
4-Piperidinone, 1-hydroxy-3-methyl-2,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
677007-16-8 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-hydroxy-3-methyl-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C18H19NO2/c1-13-17(20)12-16(14-8-4-2-5-9-14)19(21)18(13)15-10-6-3-7-11-15/h2-11,13,16,18,21H,12H2,1H3 |
InChI Key |
KAQYOAFRNDAUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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